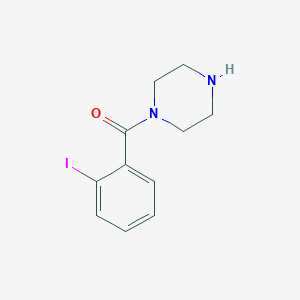

1-(2-Iodobenzoyl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13IN2O |

|---|---|

Molecular Weight |

316.14 g/mol |

IUPAC Name |

(2-iodophenyl)-piperazin-1-ylmethanone |

InChI |

InChI=1S/C11H13IN2O/c12-10-4-2-1-3-9(10)11(15)14-7-5-13-6-8-14/h1-4,13H,5-8H2 |

InChI Key |

PJRWJQFQPKHRIH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=CC=C2I |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for 1 2 Iodobenzoyl Piperazine

Synthesis of the 1-(2-Iodobenzoyl)piperazine Core Structure

The fundamental approach to constructing this compound is the creation of an amide linkage between the benzoyl group and the piperazine (B1678402) ring. This can be achieved either by introducing the 2-iodobenzoyl group to a pre-formed piperazine ring or by constructing the piperazine ring onto a molecule already containing the benzoyl portion.

Amidation Reactions for Benzoyl Moiety Introduction

The most direct and common method for synthesizing this compound is the acylation of piperazine with a derivative of 2-iodobenzoic acid. This amidation reaction forms the critical carbonyl-nitrogen bond. A widely used technique is carbodiimide-mediated coupling. This involves activating the carboxylic acid group of 2-iodobenzoic acid to facilitate nucleophilic attack by the nitrogen atom of piperazine.

Commonly employed carbodiimide (B86325) coupling agents include 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC). peptide.comwikipedia.orgpeptidescientific.com The reaction is often carried out in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(Dimethylamino)pyridine (DMAP) to improve efficiency and minimize side reactions. acgpubs.org For instance, a derivative, 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine, is synthesized by reacting 2-iodobenzoic acid with the corresponding substituted piperazine using EDC and HOBt in a solvent like dimethylformamide (DMF). acgpubs.org

Alternatively, the acyl halide of 2-iodobenzoic acid, 2-iodobenzoyl chloride, can be used. This highly reactive species readily undergoes nucleophilic acyl substitution with piperazine, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Table 1: Common Coupling Agents and Additives in Amidation Reactions

| Reagent Type | Name | Abbreviation | Function |

|---|---|---|---|

| Coupling Agent | 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride | EDC or EDAC | Activates carboxylic acid for amide bond formation. peptidescientific.com |

| Coupling Agent | N,N'-Dicyclohexylcarbodiimide | DCC | Activates carboxylic acid; byproduct is largely insoluble. wikipedia.org |

| Coupling Agent | N,N'-Diisopropylcarbodiimide | DIC | Liquid coupling agent with a soluble urea (B33335) byproduct. peptide.com |

| Additive | 1-Hydroxybenzotriazole | HOBt | Minimizes racemization and suppresses side reactions. peptide.com |

| Additive | 4-(Dimethylamino)pyridine | DMAP | Acts as a catalyst, particularly in esterifications and acylations. acgpubs.org |

Formation of the Piperazine Ring Framework

The piperazine heterocycle is a foundational component of numerous pharmaceuticals and bioactive molecules. researchgate.netencyclopedia.pubresearchgate.net Its synthesis can be achieved through various cyclization strategies. Classical methods often involve the reaction of ethylenediamine (B42938) with 1,2-dihaloethane. More modern and catalytic approaches provide greater control and versatility.

One strategy involves the cyclization of linear diamine precursors. mdpi.com For example, palladium-catalyzed cyclization reactions can form highly substituted piperazines from various diamine components and a propargyl unit under mild conditions. nih.gov Other methods include the reductive cyclization of dioximes, which can be prepared from primary amines, offering a way to build the piperazine ring with specific substitutions. mdpi.comnih.gov Recent advancements also utilize photoredox catalysis for the synthesis of C-H functionalized piperazines, allowing for the introduction of substituents directly onto the carbon backbone of the ring. mdpi.comorganic-chemistry.org

Key Precursors and Reactants in Synthetic Pathways

The successful synthesis of this compound relies on the availability and reactivity of its primary building blocks: 2-iodobenzoic acid and piperazine.

Utilization of 2-Iodobenzoic Acid and its Derivatives

2-Iodobenzoic acid is a key precursor, providing the iodinated benzoyl moiety. It is a white solid that is slightly soluble in water but soluble in common organic solvents. chemicalbook.com The standard laboratory synthesis of 2-iodobenzoic acid involves the Sandmeyer reaction, starting from anthranilic acid. wikipedia.orgchemicalbook.com This two-step process consists of the diazotization of the amino group on anthranilic acid with nitrous acid, followed by a displacement reaction with an iodide salt, such as potassium iodide. chemicalbook.com

Beyond its direct use in amidation, 2-iodobenzoic acid serves as a precursor for important hypervalent iodine reagents, such as 2-Iodoxybenzoic acid (IBX) and Dess–Martin periodinane, which are mild oxidizing agents in organic synthesis. wikipedia.orgnih.govresearchgate.net

Piperazine Building Blocks and their Functionalization

Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions. researchgate.net This symmetrical diamine is a versatile building block in medicinal chemistry. rsc.org While unsubstituted piperazine can be directly acylated on one nitrogen to form the desired product, controlling the reaction to prevent di-acylation can be a challenge. To achieve selective mono-acylation, one of the nitrogen atoms can be protected with a removable group, such as a tert-butyloxycarbonyl (Boc) group. The acylation is then directed to the unprotected nitrogen, followed by the deprotection of the Boc group if necessary.

The synthesis of more complex analogs relies on functionalized piperazine derivatives. mdpi.com Recent synthetic advancements focus on the direct C-H functionalization of the piperazine ring, enabling the introduction of substituents at carbon atoms, which was previously challenging. researchgate.netencyclopedia.pubmdpi.com These methods, often employing photoredox or metal catalysis, expand the diversity of available piperazine building blocks. mdpi.com

Catalytic Strategies in this compound Synthesis

Catalysis plays a crucial role in modern synthetic chemistry, offering efficient and selective pathways to desired products. In the context of this compound synthesis, catalytic methods are applied both to the formation of the piperazine ring and to the amidation step.

The synthesis of N-arylpiperazines, for instance, can be achieved through palladium-catalyzed Buchwald-Hartwig amination, which couples an aryl halide with piperazine. mdpi.comnih.gov This is a powerful method for creating a carbon-nitrogen bond between an aromatic ring and the piperazine nitrogen.

For the amidation step itself, while coupling agents like EDC are technically reagents, the process can be viewed as a mediated reaction. More explicitly catalytic approaches for amide bond formation are an area of active research. For example, copper salts have been used to catalyze amidation reactions using dioxazolones as electrophilic amide sources. beilstein-journals.org

Catalysis is particularly vital in the synthesis of the piperazine framework. Numerous catalytic systems have been developed for the cyclization reactions that form the ring. These include:

Palladium-catalyzed cyclization: Efficiently produces highly substituted piperazines. nih.gov

Reductive amination: A common method for forming N-alkyl derivatives of piperazine. mdpi.com

Photoredox catalysis: A modern approach for the C-H functionalization of piperazines, allowing for the creation of diverse building blocks under mild conditions. encyclopedia.pubmdpi.com

Table 2: Catalytic Approaches in Piperazine-Related Synthesis

| Catalytic Method | Application | Catalyst/System Example | Description |

|---|---|---|---|

| Buchwald-Hartwig Amination | N-Arylation of Piperazine | Palladium / BINAP | Forms a C-N bond between an aryl halide and piperazine. nih.gov |

| Reductive Cyclization | Piperazine Ring Formation | Raney Nickel or Pd/C | Catalytic hydrogenation of linear dioxime precursors to form the piperazine ring. nih.gov |

| Photoredox Catalysis | C-H Functionalization | Iridium or Ruthenium complexes | Allows for direct introduction of substituents onto the carbon atoms of the piperazine ring. encyclopedia.pubmdpi.com |

| SnAP Reagent Chemistry | Piperazine Ring Formation | Copper(II) triflate | A convergent method for synthesizing C-substituted piperazines from aldehydes and stannyl (B1234572) amine protocol (SnAP) reagents. encyclopedia.pubmdpi.comethz.ch |

Role of Coupling Reagents in Amide Bond Formation

The formation of the amide linkage between 2-iodobenzoic acid and piperazine is a critical step in the synthesis of this compound. Direct condensation of a carboxylic acid and an amine is typically unfavorable and requires high temperatures, making it unsuitable for many functionalized molecules. Therefore, the carboxylic acid must first be "activated". This is achieved using coupling reagents, which convert the carboxyl group's hydroxyl into a better leaving group, facilitating nucleophilic attack by the amine nitrogen of piperazine.

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive acyl-substituted intermediate (e.g., an O-acylisourea for carbodiimides, an acylphosphonium salt for phosphonium (B103445) reagents, or an active ester). This intermediate is then susceptible to nucleophilic substitution by the piperazine, forming the thermodynamically stable amide bond and releasing the activated leaving group as a byproduct.

A variety of coupling reagents have been developed, each with specific advantages concerning reactivity, cost, byproduct removal, and suppression of side reactions like racemization in chiral substrates. peptidescientific.comderpharmachemica.com For the synthesis of piperazine amides, carbodiimides are frequently employed. A common procedure involves dissolving the carboxylic acid in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF), followed by the addition of a coupling reagent such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl). nih.govacgpubs.org Often, an additive like 1-Hydroxybenzotriazole (HOBt) is included. HOBt acts as a scavenger for the reactive intermediate, converting it into an active ester (OBt ester) which is less prone to side reactions but still highly reactive towards amines, leading to higher yields and purer products. peptide.com

The choice of reagent can be critical, and different classes of reagents are available to suit various synthetic challenges.

| Reagent Class | Examples | Common Additives | Mechanism/Byproducts |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (N,N'-Diisopropylcarbodiimide), EDC.HCl | HOBt, Oxyma Pure | Forms a reactive O-acylisourea intermediate. Byproducts are ureas (e.g., dicyclohexylurea from DCC), which can be insoluble and easily filtered, or water-soluble in the case of EDC. peptide.com |

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyAOP | None typically required | Forms an activated acylphosphonium salt. Generally provides fast and clean reactions with high yields. Byproducts are typically water-soluble. sigmaaldrich.com |

| Uronium/Aminium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU | DIPEA (N,N-Diisopropylethylamine) | Forms highly reactive OAt or OBt active esters. Known for high efficiency, even in sterically hindered cases. Requires a non-nucleophilic base. peptidescientific.comsigmaaldrich.com |

Palladium-Catalyzed C-N Cross-Coupling Approaches for Piperazine Derivatives

Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for forming bonds between an aryl group and a nitrogen atom. wikipedia.orgorganic-chemistry.org This methodology is highly relevant for synthesizing derivatives of this compound where the second nitrogen of the piperazine ring is substituted with an aryl group (Ar), leading to compounds of the type 1-Aryl-4-(2-iodobenzoyl)piperazine.

The Buchwald-Hartwig reaction typically involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a strong, non-nucleophilic base. libretexts.org The reaction has undergone significant evolution, with the development of sophisticated phosphine (B1218219) ligands that stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. wikipedia.org

The catalytic cycle is generally understood to proceed via the following steps:

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

Amine Coordination and Deprotonation : The amine coordinates to the palladium center, and the base facilitates its deprotonation to form an amido complex.

Reductive Elimination : The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst. libretexts.org

For the synthesis of N-arylpiperazines, this method provides a direct route that avoids harsher, classical methods. nih.gov The reaction conditions can be tailored by selecting the appropriate combination of palladium precursor, ligand, and base to achieve high yields for a wide range of substrates.

| Component | Examples | Function |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | BINAP, XPhos, SPhos, DPPF | Stabilizes the palladium center, promotes oxidative addition and reductive elimination, and influences the catalyst's reactivity and scope. wikipedia.orgnih.gov |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Activates the amine by deprotonation and acts as a halide scavenger. nih.gov |

| Solvent | Toluene, Dioxane, THF | Provides the medium for the reaction; must be anhydrous. |

A plausible synthetic strategy for a 1-Aryl-4-(2-iodobenzoyl)piperazine derivative would involve first performing a Buchwald-Hartwig amination between an aryl halide and piperazine to yield the N-arylpiperazine intermediate. This intermediate would then be acylated with 2-iodobenzoic acid using the coupling reagent methodologies described previously.

Advanced Synthetic Techniques for Improved Selectivity and Efficiency

Beyond classical methods, advanced synthetic techniques offer pathways to this compound and its derivatives with improved efficiency, selectivity, and sustainability. These methods often involve novel catalytic systems or reaction conditions that provide unique advantages.

One such advanced approach is the modular synthesis of the piperazine ring itself through palladium-catalyzed reactions. For instance, a method has been developed for the synthesis of highly substituted piperazines via the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with diamine nucleophiles. nih.gov This technique allows for the construction of complex piperazine cores from readily available building blocks under mild conditions, offering high regio- and stereochemical control. nih.gov This could be adapted to build a piperazine ring that is then acylated.

Efficiency in the synthesis of piperazine derivatives has also been enhanced through the use of modern reaction technologies. Microwave-assisted synthesis has been shown to dramatically reduce reaction times for Buchwald-Hartwig aminations from hours to minutes. nih.gov This rapid heating technology can lead to higher yields and cleaner reactions by minimizing the formation of degradation byproducts.

Furthermore, a focus on "green chemistry" has led to the development of solvent-free reaction conditions. For example, the Buchwald-Hartwig amination of aryl chlorides with piperazine has been successfully demonstrated using piperazine itself as the solvent. nih.gov This approach is not only environmentally friendly but also cost-effective, simplifying the process by eliminating the need for a separate solvent.

Combinatorial chemistry principles have also been applied to generate libraries of piperazine derivatives efficiently. Liquid-phase combinatorial synthesis, using soluble polymer supports, allows for the construction of diverse disubstituted piperazines through sequential nucleophilic substitution and N-acylation reactions. nih.gov The final products are isolated in high yield and purity by simple precipitation, streamlining the purification process and enabling the rapid generation of many analogues for screening purposes. nih.gov

Chemical Modification and Derivative Synthesis of 1 2 Iodobenzoyl Piperazine

Structural Elaboration at the Piperazine (B1678402) Nitrogen Atoms

The nitrogen atoms of the piperazine ring are primary sites for chemical modification, enabling the introduction of a wide array of substituents that can influence the molecule's polarity, basicity, and steric profile.

N-Alkylation and N-Acylation Strategies

The secondary amine of the 1-(2-iodobenzoyl)piperazine core is readily amenable to N-alkylation and N-acylation reactions. These modifications are fundamental for introducing diverse functional groups and building blocks.

N-Alkylation can be achieved through several methods. Nucleophilic substitution reactions with alkyl halides (chlorides or bromides) or sulfonates represent a common approach. mdpi.com For instance, reaction with benzyl (B1604629) bromide in the presence of a suitable base would yield the N-benzyl derivative. Reductive amination offers another powerful strategy, where this compound can be reacted with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, to furnish the corresponding N-alkylated products. mdpi.com

N-Acylation introduces an amide functionality, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. This is typically accomplished by reacting this compound with acyl chlorides or acid anhydrides in the presence of a base like triethylamine (B128534) or diisopropylethylamine (DIPEA). nih.govrsc.org For more sensitive substrates or when using carboxylic acids directly, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt) can be employed to facilitate amide bond formation. mdpi.com A particularly efficient method for mono-acylation of symmetrical diamines like piperazine involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI), which activates the carboxylic acid to form an acyl imidazole (B134444) intermediate that subsequently reacts with the piperazine nitrogen. rsc.org

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | N-Alkyl-1-(2-iodobenzoyl)piperazine | nih.gov |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)3) | N-Alkyl-1-(2-iodobenzoyl)piperazine | mdpi.com |

| N-Acylation | Acyl chloride, Base (e.g., Et3N), Solvent (e.g., DCM) | N-Acyl-1-(2-iodobenzoyl)piperazine | nih.gov |

| Amide Coupling | Carboxylic acid, EDC, HOBt, Base, Solvent (e.g., DCM) | N-Acyl-1-(2-iodobenzoyl)piperazine | mdpi.com |

| CDI-mediated Acylation | Carboxylic acid, CDI, then Piperazine derivative | N-Acyl-1-(2-iodobenzoyl)piperazine | rsc.org |

Formation of Substituted Piperazine Analogs

The synthesis of analogs can also commence from a substituted piperazine which is then acylated with 2-iodobenzoyl chloride. This approach allows for the incorporation of a wide variety of substituents on the piperazine ring prior to the final coupling step. For example, commercially available or synthetically prepared N-methylpiperazine, N-ethylpiperazine, or N-Boc-piperazine can be reacted with 2-iodobenzoyl chloride to yield the corresponding substituted analogs. nih.govacs.org The use of N-Boc-piperazine is particularly strategic, as the Boc protecting group can be subsequently removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the free secondary amine, which can then be further functionalized. nih.gov This strategy has been employed in the synthesis of complex molecules where sequential and controlled addition of different substituents is required. acs.org

Modifications on the 2-Iodophenyl Ring

The 2-iodophenyl ring is another key site for diversification, primarily through reactions targeting the carbon-iodine bond. This allows for the introduction of new aromatic or aliphatic groups, thereby modulating the electronic and steric characteristics of this part of the molecule.

Halogen Substitutions and Isosteric Replacements

While the iodine atom itself is a point of significant reactivity, the synthesis of analogs with other halogens (e.g., bromine or chlorine) at the 2-position, or at other positions on the phenyl ring, can be achieved by starting with the appropriately substituted benzoyl chloride. For example, 2-bromobenzoyl chloride or 2-chlorobenzoyl chloride can be used in the initial acylation of piperazine. These modifications can influence the reactivity of the molecule in subsequent cross-coupling reactions and can also have a direct impact on its biological properties.

The iodine atom is a particularly useful handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Aromatic Functionalization to Modulate Electronic and Steric Properties

The 2-iodophenyl group of this compound is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling significant functionalization of the aromatic ring. These reactions are pivotal for modulating the electronic and steric properties of the molecule.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoborane (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.com This method is exceptionally versatile for forming new carbon-carbon bonds, allowing for the introduction of various aryl, heteroaryl, or vinyl groups. For example, reacting this compound with a phenylboronic acid derivative would yield a biphenyl-substituted analog. The reaction conditions are generally mild and tolerant of a wide range of functional groups. libretexts.orgmit.edu

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnih.gov This introduces a rigid alkynyl linker, which can be valuable for probing binding interactions in a biological context. The resulting alkynes can also serve as intermediates for further transformations. The reaction is typically carried out under mild conditions with a base such as an amine. wikipedia.orgbeilstein-journals.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl iodide with a primary or secondary amine. uwindsor.casigmaaldrich.com This allows for the introduction of various amino substituents onto the phenyl ring, significantly altering the polarity and hydrogen-bonding potential of the molecule. The choice of ligand for the palladium catalyst is crucial for the success of this reaction. researchgate.net

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type | Reference(s) |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | 2-Aryl/vinyl-benzoylpiperazine derivative | libretexts.orggre.ac.uk |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 2-Alkynyl-benzoylpiperazine derivative | acs.orgwikipedia.org |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | 2-Amino-benzoylpiperazine derivative | uwindsor.caacs.org |

Hybridization with Other Heterocyclic Systems

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a widely used approach in drug discovery. This compound can be hybridized with other heterocyclic systems either through modifications at the piperazine nitrogen or via functionalization of the 2-iodophenyl ring.

One common strategy involves the N-acylation or N-alkylation of the piperazine ring with a heterocyclic moiety. For instance, a quinoline (B57606) ring can be linked to the piperazine nitrogen. nih.gov Similarly, coumarin-piperazine hybrids have been synthesized by reacting a chlorocoumarin with piperazine, followed by further modifications. mdpi.com

Another approach involves building the hybrid molecule by first preparing a piperazine substituted with a heterocycle, and then acylating it with 2-iodobenzoyl chloride. This has been demonstrated in the synthesis of (2-iodophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone. vulcanchem.com

Furthermore, hybridization can be achieved by forming the heterocycle as part of the synthetic sequence. For example, novel hybrids containing thiazole (B1198619) or 1,3,4-thiadiazole (B1197879) rings have been synthesized starting from piperazine-based bis(thiosemicarbazones). rsc.org Indole-piperazine hybrids have also been designed and synthesized, showcasing the versatility of this scaffold. nih.gov The linkage of pyrazole (B372694) and 1,2,3-triazole moieties to a piperazine core has also been explored to create novel hybrid structures. mdpi.comresearchgate.netnih.gov

The table below summarizes various heterocyclic systems that have been hybridized with the piperazine scaffold, which could be conceptually applied to the this compound framework.

| Heterocyclic System | General Synthetic Strategy | Resulting Hybrid Structure | Reference(s) |

| Quinoline | Alkylation/Acylation of piperazine with a quinoline derivative | Quinoline-piperazine hybrid | nih.govnih.gov |

| Indole (B1671886) | Condensation or coupling reactions involving indole precursors | Indole-piperazine hybrid | mdpi.comnih.gov |

| Coumarin | Reaction of a halocoumarin with piperazine | Coumarin-piperazine hybrid | mdpi.comsemanticscholar.org |

| Pyridazine | Acylation of a pyridazinyl-piperazine with 2-iodobenzoyl chloride | Pyridazine-piperazine hybrid | vulcanchem.com |

| Thiazole | Cyclization of piperazine-linked thiosemicarbazones | Thiazole-piperazine hybrid | rsc.orgmdpi.com |

| 1,2,3-Triazole | Click chemistry (CuAAC) with piperazine-alkyne/azide | 1,2,3-Triazole-piperazine hybrid | researchgate.netmdpi.com |

| Pyrazole | Condensation/coupling with pyrazole precursors | Pyrazole-piperazine hybrid | mdpi.comresearchgate.net |

Integration with Pyrimidine (B1678525) Moieties (e.g., 1-(2-Iodobenzoyl)-4-(pyrimidin-2-yl)piperazine)

A significant area of chemical modification involves the integration of pyrimidine rings onto the piperazine scaffold of this compound. This leads to the formation of compounds such as 1-(2-Iodobenzoyl)-4-(pyrimidin-2-yl)piperazine. The synthesis of this particular derivative is a well-documented process, typically achieved through the coupling of 1-(2-pyrimidyl)piperazine with 2-iodobenzoic acid. rsc.orgrsc.org This reaction is generally facilitated by a dehydrating agent to promote the formation of the amide bond. rsc.orgrsc.org

The synthesis of 1-(2-Iodobenzoyl)-4-(pyrimidin-2-yl)piperazine can be carried out by reacting 1-(2-pyrimidyl)piperazine with 2-iodobenzoic acid. rsc.orgrsc.org A common laboratory-scale procedure involves the use of a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) and a base such as triethylamine in a suitable solvent like N,N-dimethylformamide (DMF). rsc.orgrsc.org The reaction proceeds by activating the carboxylic acid group of 2-iodobenzoic acid, which is then susceptible to nucleophilic attack by the secondary amine of 1-(2-pyrimidyl)piperazine.

Table 1: Synthesis of 1-(2-Iodobenzoyl)-4-(pyrimidin-2-yl)piperazine

| Reactant/Reagent | Role |

|---|---|

| 1-(2-Pyrimidyl)piperazine | Starting Material |

| 2-Iodobenzoic Acid | Starting Material |

| 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC) | Dehydrating/Coupling Agent |

| 1-Hydroxybenzotriazole (HOBt) | Activating Agent |

| Triethylamine | Base |

| N,N-Dimethylformamide (DMF) | Solvent |

This table summarizes the typical reagents and their roles in the synthesis.

Structural analysis of the resulting compound, 1-(2-Iodobenzoyl)-4-(pyrimidin-2-yl)piperazine, reveals specific conformational features. The central piperazine ring typically adopts a chair conformation. rsc.orgrsc.orggoogle.com The molecular structure is characterized by a significant dihedral angle between the planar amide group and the phenyl ring. rsc.orgrsc.orggoogle.com These structural characteristics are significant in the context of supramolecular chemistry, influencing how the molecules interact and assemble in the solid state. rsc.orgrsc.orggoogle.com

Incorporation into Complex Multicyclic Architectures

The this compound scaffold is a valuable building block for the synthesis of more complex, multicyclic systems. The presence of the aryl iodide functionality is particularly advantageous as it allows for participation in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular frameworks.

Palladium-Catalyzed Cross-Coupling Reactions:

Intramolecular Heck Reaction: This reaction involves the coupling of the aryl iodide with an alkene that is tethered to the piperazine nitrogen. fishersci.co.uk This process can be used to construct new ring systems fused onto the initial structure. The reaction proceeds via oxidative addition of the aryl iodide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to form the cyclic product. fishersci.co.ukjk-sci.com The intramolecular nature of this reaction is often more efficient than its intermolecular counterpart. jk-sci.com

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl iodide of this compound and a terminal alkyne. google.comchemicalbook.com This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. google.comchemicalbook.com This method is highly effective for synthesizing aryl-alkyne structures, which can be key intermediates for further cyclization reactions or serve as core components of larger molecular architectures. The reaction conditions are generally mild, allowing for a broad functional group tolerance. google.com

Buchwald-Hartwig Amination: This reaction is a versatile method for forming a new carbon-nitrogen bond by coupling the aryl iodide with an amine in the presence of a palladium catalyst and a strong base. rsc.org This allows for the introduction of a wide range of nitrogen-containing substituents at the 2-position of the benzoyl ring, leading to the synthesis of complex polycyclic structures, including those containing additional heterocyclic rings. caltech.edu

The strategic application of these and other cross-coupling reactions allows for the systematic elaboration of the this compound core, providing access to a diverse chemical space of complex multicyclic molecules.

Synthesis of Protected this compound Derivatives

In the synthesis of derivatives of this compound, it is often necessary to employ protecting group strategies to achieve selectivity. Due to the presence of two reactive nitrogen atoms in the piperazine ring, direct acylation can lead to a mixture of mono- and di-acylated products. nih.gov To ensure that acylation occurs only at one nitrogen atom, a common approach is to use a mono-protected piperazine derivative as the starting material.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for one of the amine functionalities of piperazine. jk-sci.comnih.gov The synthesis of a protected this compound derivative would typically involve the following steps:

Protection: Piperazine is first reacted with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) to yield 1-Boc-piperazine (tert-butyl piperazine-1-carboxylate). jk-sci.comchemicalbook.com This reaction selectively protects one of the nitrogen atoms.

Acylation: The remaining free secondary amine of 1-Boc-piperazine is then acylated with 2-iodobenzoyl chloride or 2-iodobenzoic acid (using coupling agents). This reaction forms tert-butyl 4-(2-iodobenzoyl)piperazine-1-carboxylate.

Deprotection (Optional): The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions, for instance, by using trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent. fishersci.co.ukjk-sci.com This step regenerates the free amine at the N-4 position, yielding this compound, or it can be kept on to direct further reactions at other parts of the molecule.

Table 2: General Scheme for Protected Synthesis

| Step | Reaction | Key Reagents | Product |

|---|---|---|---|

| 1 | Protection | Piperazine, Di-tert-butyl dicarbonate | 1-Boc-piperazine |

| 2 | Acylation | 1-Boc-piperazine, 2-Iodobenzoyl chloride | tert-Butyl 4-(2-iodobenzoyl)piperazine-1-carboxylate |

| 3 | Deprotection | tert-Butyl 4-(2-iodobenzoyl)piperazine-1-carboxylate, Trifluoroacetic Acid (TFA) | This compound |

This table outlines the synthetic strategy for producing mono-acylated piperazine derivatives using a protecting group.

This protecting group strategy is fundamental for controlling the regioselectivity of reactions involving the piperazine ring and is a key technique in the synthesis of well-defined derivatives of this compound. nih.govgoogle.com

Advanced Spectroscopic and Diffraction Based Characterization

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a definitive technique for determining the three-dimensional structure of a crystalline solid at the atomic level. Although a crystal structure for 1-(2-Iodobenzoyl)piperazine itself is not publicly available, the structure of the closely related derivative, 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine, provides critical insights into the expected molecular geometry and conformational preferences of the this compound core. nih.govcore.ac.ukresearchgate.netelsevierpure.comst-andrews.ac.uk The data presented in the following subsections are derived from the analysis of this derivative and serve as a structural model.

The six-membered piperazine (B1678402) ring is not planar and typically adopts a low-energy chair conformation to minimize steric and torsional strain. In the crystal structure of the model compound, the central piperazine ring adopts an almost perfect chair conformation. nih.govcore.ac.uk The specific shape and degree of distortion of this chair can be quantified using ring-puckering parameters.

| Parameter | Value | Ideal Chair Value |

|---|---|---|

| Q (Total puckering amplitude) | 0.557(3) Å | N/A |

| θ (Theta) | 1.2(3)° | 0.0° |

| φ (Phi) | 258(14)° | N/A |

This data, derived from a substituted analog, indicates a conformation very close to an idealized chair, as shown by the θ value being near zero. core.ac.uk

| Planes Defining the Angle | Dihedral Angle |

|---|---|

| Aryl Ring (C11–C16) and Amide Plane (C2, N1, C6, C17, O17, C11) | 80.44(7)° |

This significant twist of nearly 80 degrees between the phenyl ring and the amide group is a defining feature of the molecule's conformation in the solid state. nih.govcore.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms. While specific experimental NMR data for this compound are not available in the cited literature, the expected spectral characteristics can be predicted based on its chemical structure and data from analogous compounds. rsc.org

The ¹H NMR spectrum of this compound is expected to show several distinct signals corresponding to the different types of protons in the molecule.

Aromatic Protons: The four protons on the 2-iodobenzoyl ring would appear in the aromatic region, typically between 7.0 and 8.0 ppm. Due to the substitution pattern, they would likely present as a complex series of multiplets.

Piperazine Protons: The eight protons on the piperazine ring would be more complex. The rotation around the amide C-N bond is restricted, leading to different chemical environments for the protons on the nitrogen-adjacent carbons. rsc.org Protons on the carbons attached to the acylated nitrogen (N1) would be deshielded compared to those further away. Furthermore, axial and equatorial protons on the chair-like ring would also be chemically distinct. This would likely result in a set of broad or complex multiplets in the range of approximately 2.8 to 4.0 ppm.

Amine Proton: The proton on the secondary amine (N4-H) would likely appear as a broad singlet. Its chemical shift can vary depending on solvent, concentration, and temperature, but it is typically found in the 1.5-4.0 ppm range, and it would disappear upon D₂O exchange.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each chemically unique carbon atom.

Carbonyl Carbon: The amide carbonyl carbon (C=O) is expected to have a characteristic chemical shift in the range of 165-175 ppm.

Aromatic Carbons: Six signals are expected for the carbons of the iodobenzoyl ring, appearing in the typical aromatic region of 120-145 ppm. The carbon atom directly attached to the iodine atom (C-I) would be an exception, with its signal shifted significantly upfield to approximately 90-100 ppm due to the heavy atom effect. The carbon attached to the carbonyl group would also be distinct.

Piperazine Carbons: Due to the asymmetry introduced by the N-benzoyl group, the four carbon atoms of the piperazine ring may not be equivalent. The carbons adjacent to the acylated nitrogen (N1) would be chemically different from those adjacent to the secondary amine (N4). Therefore, two or potentially more distinct signals are expected in the aliphatic region, likely between 40 and 55 ppm.

Mass Spectrometry Techniques for Molecular Structure Confirmation

Mass spectrometry is a cornerstone analytical technique for elucidating the structure of organic molecules by measuring the mass-to-charge ratio (m/z) of their ions. Various mass spectrometry methods are employed to confirm the molecular structure of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a molecule by providing highly accurate mass measurements. Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers can differentiate between compounds with the same nominal mass but different chemical formulas. nih.gov For this compound (Molecular Formula: C₁₁H₁₃IN₂O), HRMS can verify its elemental composition by measuring the exact mass of its protonated molecule, [M+H]⁺.

The theoretical exact mass of the [M+H]⁺ ion for the chemical formula C₁₁H₁₄IN₂O⁺ is calculated to be 317.0199 g/mol . An experimental HRMS measurement yielding a mass value very close to this theoretical value (typically within a few parts per million, ppm) confirms the molecular formula and, by extension, the molecular weight with a high degree of confidence. nih.gov This precise measurement is critical for distinguishing the target compound from other potential isomers or isobaric compounds.

Table 1: Predicted HRMS Data for this compound

| Ion Species | Chemical Formula | Theoretical Exact Mass (m/z) |

|---|

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, making it a versatile tool for the analysis of complex mixtures and the structural elucidation of individual components. nih.govmdpi.com For this compound, a reverse-phase LC method would be typically employed for separation, followed by detection using a mass spectrometer, commonly with an electrospray ionization (ESI) source in positive ion mode.

In the ESI source, the molecule is expected to readily form the protonated molecular ion [M+H]⁺ at an m/z of 317. Tandem mass spectrometry (MS/MS) experiments, where the precursor ion ([M+H]⁺) is isolated and fragmented, provide valuable structural information. The fragmentation pattern is predictable based on the structure of analogous piperazine derivatives. mdpi.comsemanticscholar.org The primary fragmentation pathways would involve the cleavage of the amide bond and the fragmentation of the piperazine ring.

Key predicted fragment ions include:

The 2-iodobenzoyl cation (m/z 231): Formed by the cleavage of the C-N amide bond. This is a highly characteristic fragment.

Fragments from the piperazine ring: Cleavage within the piperazine moiety can lead to the loss of specific neutral fragments, a common pathway for piperazine derivatives. mdpi.com

Table 2: Predicted LC-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Predicted Neutral Loss | Identity of Product Ion |

|---|---|---|---|

| 317 | 231 | C₄H₈N₂ | 2-Iodobenzoyl cation |

| 317 | 87 | C₇H₄IO | Protonated piperazine |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile and thermally stable compounds. unodc.org For compounds with a secondary amine like this compound, derivatization (e.g., acylation) may sometimes be used to improve chromatographic peak shape, though analysis without derivatization is often possible. nih.gov

Upon injection into the GC, the compound is vaporized and separated on a capillary column before entering the mass spectrometer, which typically uses electron ionization (EI). The EI mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint.

The expected EI mass spectrum for this compound would show several characteristic ions:

Molecular Ion (M⁺): A peak at m/z 316 corresponding to the intact molecule.

Iodobenzoyl Fragment: A prominent peak at m/z 231, resulting from alpha-cleavage at the carbonyl group, is highly indicative of the iodobenzoyl substructure.

Piperazine Ring Fragments: Cleavage of the piperazine ring initiated by the nitrogen atoms is a characteristic fragmentation pathway for piperazine-containing compounds. researchgate.net This leads to ions such as m/z 85 (C₄H₉N₂⁺) and m/z 56 (C₃H₆N⁺). nih.govresearchgate.net

Table 3: Predicted GC-MS Fragmentation Data for this compound

| m/z | Predicted Identity | Fragmentation Pathway |

|---|---|---|

| 316 | [M]⁺ | Molecular Ion |

| 231 | [C₇H₄IO]⁺ | Cleavage of the amide C-N bond |

| 85 | [C₄H₉N₂]⁺ | Piperazine ring fragment |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds. The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key structural features: the piperazine ring, the tertiary amide group, and the ortho-disubstituted aromatic ring. Data from piperazine and analogous benzoylpiperazine compounds can be used to predict the spectrum. researchgate.netchemicalbook.com

Key expected vibrational bands include:

N-H Stretch: A moderate absorption band around 3300-3200 cm⁻¹ from the secondary amine in the piperazine ring.

C-H Stretches (Aliphatic): Absorptions just below 3000 cm⁻¹ (typically 2950-2800 cm⁻¹) corresponding to the methylene (B1212753) groups of the piperazine ring.

C=O Stretch (Amide): A strong, sharp absorption band in the region of 1650-1630 cm⁻¹ is a definitive indicator of the tertiary amide carbonyl group.

C=C Stretches (Aromatic): A series of medium to weak bands in the 1600-1450 cm⁻¹ region.

C-N Stretches: Absorptions in the fingerprint region, typically between 1300-1100 cm⁻¹, corresponding to the C-N bonds of the amide and piperazine ring.

C-H Bending (Aromatic): An absorption band around 750 cm⁻¹ is characteristic of ortho-disubstitution on a benzene (B151609) ring.

Table 4: Predicted FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3200 | N-H Stretch | Secondary Amine (Piperazine) |

| 2950 - 2800 | C-H Stretch | Aliphatic (Piperazine) |

| 1650 - 1630 | C=O Stretch | Tertiary Amide |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1300 - 1100 | C-N Stretch | Amine / Amide |

Computational Chemistry and Molecular Modeling of 1 2 Iodobenzoyl Piperazine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 1-(2-Iodobenzoyl)piperazine. DFT methods are widely used for optimizing molecular geometries and predicting electronic properties of piperazine (B1678402) derivatives. jksus.orgbohrium.comresearchgate.net By solving approximations of the Schrödinger equation, DFT can determine the distribution of electron density, molecular orbital energies, and electrostatic potential.

For a molecule like this compound, DFT calculations would typically be performed using a suitable functional (such as B3LYP or WB97XD) and basis set (e.g., 6-311++G(d,p)) to obtain an optimized geometry that corresponds to a minimum on the potential energy surface. jksus.org

Key electronic properties that can be elucidated include:

Molecular Electrostatic Potential (MEP): The MEP map reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atom of the carbonyl group and the nitrogen atoms of the piperazine ring would be expected to be regions of negative potential, susceptible to electrophilic attack. In contrast, the hydrogen atoms and the area around the iodine atom (the σ-hole) would exhibit positive potential.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. jksus.org

These calculations provide a foundational understanding of the molecule's intrinsic electronic characteristics, which govern its reactivity and interaction with other molecules.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the piperazine ring and the rotational freedom around the amide bond mean that this compound can adopt multiple conformations. Conformational analysis aims to identify the stable conformers and map the energy landscape that governs their interconversion.

Experimental data from the crystal structure of the closely related compound, 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine, provides a solid starting point for this analysis. In this derivative, the central piperazine ring adopts an almost perfect chair conformation, which is the most stable arrangement for such six-membered rings as it minimizes steric and torsional strain. nih.govcore.ac.ukresearchgate.net The substituent at the N4 position is found in an equatorial site. nih.govcore.ac.uk

Computational conformational analysis for this compound would involve:

Systematic or Stochastic Search: Exploring the potential energy surface by systematically rotating the rotatable bonds (e.g., the C-N amide bond and the C-C bond connecting the phenyl ring to the carbonyl group).

Geometry Optimization: Optimizing the geometry of each potential conformer using methods like DFT to find the local energy minima.

Energy Calculation: Calculating the relative energies of the stable conformers to determine their populations at a given temperature.

The results of such an analysis would likely confirm that the chair conformation of the piperazine ring is predominant. A key structural feature observed in the pyrimidinyl derivative is the significant twist between the iodobenzoyl group and the piperazine moiety. The planar amide unit forms a dihedral angle of approximately 80.44° with the phenyl ring. nih.govelsevierpure.comst-andrews.ac.uk This twisted conformation is a critical aspect of its energy landscape. Mapping this landscape helps in understanding the barriers to rotation and the dynamic equilibrium between different conformational states. sciprofiles.com

Table 1: Key Conformational Parameters (based on the 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine analogue)

| Parameter | Value | Reference |

| Piperazine Ring Conformation | Almost perfect chair | nih.govcore.ac.ukresearchgate.net |

| Dihedral Angle (Amide Plane vs. Phenyl Ring) | 80.44 (7)° | nih.govelsevierpure.comst-andrews.ac.uk |

Simulation and Prediction of Intermolecular Interactions

The way this compound molecules interact with each other in the solid state or in solution is dictated by a combination of non-covalent interactions. Computational modeling can simulate and characterize these forces, which are essential for understanding crystal packing, solubility, and biological activity.

Although the primary piperazine nitrogen in this compound is acylated, the secondary amine (N-H) is a hydrogen bond donor. The carbonyl oxygen is a strong hydrogen bond acceptor. In the crystal structure of its pyrimidinyl derivative, the supramolecular assembly is significantly influenced by C—H⋯O and C—H⋯π(arene) hydrogen bonds, which link the molecules into a complex three-dimensional network. nih.govcore.ac.uk For this compound itself, the N-H group would be expected to form strong N-H···O=C hydrogen bonds, likely leading to the formation of chains or dimers in the solid state. Computational analysis can predict the geometry and strength of these bonds.

The iodine atom on the benzoyl ring is a potent halogen bond donor. This is due to the region of positive electrostatic potential, known as a σ-hole, located on the iodine atom opposite to the C-I covalent bond. This positive region can interact favorably with a Lewis base (electron donor), such as the nitrogen atom of a neighboring piperazine ring.

In the crystal structure of 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine, a distinct intermolecular I⋯N halogen bond is observed, with a measured distance of 3.168 Å and an angle of 174.83°, indicating a strong and highly directional interaction. nih.govcore.ac.uk This type of interaction would be a critical feature in the supramolecular assembly of this compound as well, with the iodine atom of one molecule interacting with the secondary nitrogen atom of another.

Table 2: Summary of Intermolecular Interactions (inferred from the 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine analogue)

| Interaction Type | Donor | Acceptor | Typical Geometry | Reference |

| Hydrogen Bonding | C-H | O=C | D-H···A angle > 140° | nih.govcore.ac.uk |

| Halogen Bonding | C-I | N (piperazine) | I···N ≈ 3.17 Å, C-I···N ≈ 175° | nih.govcore.ac.uk |

| π–π Stacking | Iodophenyl ring | Iodophenyl ring | Interplanar spacing ≈ 3.4-3.5 Å | nih.gov |

Molecular Dynamics Simulations for Structural Dynamics

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. nih.govnih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and the stability of intermolecular interactions.

For this compound, an MD simulation could be used to:

Analyze Conformational Flexibility: By simulating the molecule in a solvent (like water or DMSO) at a specific temperature, one can observe the transitions between different conformers of the piperazine ring (e.g., chair-to-boat interconversion) and the rotation of the benzoyl group.

Study Solvation: MD simulations can model the arrangement of solvent molecules around the solute, providing insights into its solubility and the stability of different conformers in solution.

Investigate Aggregate Stability: By simulating multiple molecules, MD can explore the dynamics and stability of dimers or larger aggregates held together by the hydrogen bonds, halogen bonds, and π–π stacking interactions predicted by static models.

The results from MD simulations provide a time-averaged view of the molecular system, offering a deeper understanding of its behavior in a more realistic, dynamic environment. nih.govnih.gov

Applications in Advanced Chemical Synthesis

1-(2-Iodobenzoyl)piperazine as a Synthetic Intermediate for Novel Chemical Entities

This compound serves as a crucial precursor in the synthesis of new and complex molecules, particularly those with potential applications in medicinal chemistry and materials science. The piperazine (B1678402) moiety is a common feature in biologically active compounds, and the 2-iodobenzoyl group provides a reactive handle for a variety of synthetic transformations. core.ac.ukmdpi.com

The synthesis of novel compounds often begins with the coupling of this compound or its constituent parts, 2-iodobenzoic acid and a desired piperazine derivative. For example, carbodiimide-mediated coupling reactions are frequently employed to form the amide bond, linking the iodinated phenyl ring to the piperazine core. iucr.orgnih.gov This straightforward method allows for the creation of a diverse range of N-substituted piperazine derivatives.

Research has focused on synthesizing and characterizing the resulting novel entities to understand their three-dimensional structures and intermolecular interactions. For instance, the reaction of 2-iodobenzoic acid with 1-(2-pyrimidyl)piperazine yields 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine. core.ac.ukiucr.org Similarly, coupling with N-(4-methoxyphenyl)piperazine produces 1-(2-iodobenzoyl)-4-(4-methoxyphenyl)piperazine. nih.gov The crystal structures of these compounds reveal complex networks of hydrogen bonds and other non-covalent interactions, which are fundamental to their properties in the solid state. nih.goviucr.org

| Precursors | Coupling Method | Novel Chemical Entity Synthesized |

| 2-Iodobenzoic acid, 1-(2-Pyrimidyl)piperazine | Carbodiimide-mediated (EDCI, HOBt) | 1-(2-Iodobenzoyl)-4-(pyrimidin-2-yl)piperazine core.ac.ukiucr.org |

| 2-Iodobenzoic acid, N-(4-Methoxyphenyl)piperazine | Carbodiimide-mediated (EDCI) | 1-(2-Iodobenzoyl)-4-(4-methoxyphenyl)piperazine nih.gov |

| 2-Iodobenzoic acid, N-(2-Methoxyphenyl)piperazine | Carbodiimide-mediated | Isomers of 1-iodobenzoyl-4-(2-methoxyphenyl)piperazine iucr.org |

Table 1: Examples of novel chemical entities synthesized using 2-iodobenzoic acid and various piperazine derivatives, a reaction that forms the core structure of this compound analogues.

Directed Functionalization for Complex Molecular Scaffolds

The 2-iodobenzoyl group within the this compound structure is not merely a point for substitution but can act as a directing group to achieve highly selective functionalization at other positions within the molecule. This is particularly evident in its role as a radical translocating group, enabling the activation of otherwise unreactive C-H bonds. nih.gov

A notable application is the site-selective α-C–H borylation of the piperazine ring. nih.gov In this process, the carbon-iodine bond is homolytically cleaved under photoinduced conditions to generate an aryl radical. This radical then abstracts a hydrogen atom from a proximal α-C–H bond on the piperazine ring through a favored 1,5-hydrogen atom transfer (1,5-HAT) mechanism. nih.gov This sequence generates a key α-aminoalkyl radical, which can then be trapped by a boron-containing reagent to yield a valuable α-aminoboronate. nih.gov

This method is powerful because it allows for the direct functionalization of sp³ C-H bonds adjacent to the nitrogen atom, a challenging transformation in synthesis. psu.edu The process is highly regioselective and can be performed under mild, metal-free conditions. nih.gov The resulting aminoboronates are versatile intermediates for further synthetic elaboration, providing access to complex molecular scaffolds that would be difficult to synthesize using traditional methods. The 2-iodobenzoyl directing group is crucial for this transformation and can be easily installed and subsequently removed. nih.gov

| Substrate Type | Key Reaction Steps | Product Type | Key Finding |

| Amine tethered to a 2-iodobenzoyl group nih.gov | 1. Photoinduced generation of aryl radical at C-I bond.2. 1,5-Hydrogen Atom Transfer (HAT) from α-C–H.3. Radical trapping with B₂cat₂. | α-Aminoboronate nih.gov | The 2-iodobenzoyl group enables highly site-selective, metal-free α-C–H borylation of amines under mild conditions. nih.gov |

| N-acylated pyrrolidine (B122466) with olefin tether psu.edu | Iridium-catalyzed direct sp³ C–H insertion followed by intramolecular C–C bond formation. | Pyrrolizidinone psu.edu | Demonstrates the principle of directed C-H activation to build complex heterocyclic systems, a concept related to the directing ability of the 2-iodobenzoyl group. psu.edu |

Table 2: Research findings on the use of the 2-iodobenzoyl group and related strategies for directed functionalization.

Role in the Synthesis of Chemically Diverse Compound Libraries

This compound is an ideal scaffold for the construction of chemically diverse compound libraries, which are essential tools in drug discovery and materials science. mdpi.comnih.gov Its structure features two distinct points of diversification: the secondary amine of the piperazine ring and the carbon-iodine bond on the aromatic ring.

The secondary amine can be readily functionalized through various reactions such as alkylation, acylation, or reductive amination. This allows for the introduction of a wide array of substituents, modulating the steric and electronic properties of the molecule. mdpi.com

Simultaneously, the aryl iodide is a highly versatile functional group for a multitude of palladium-catalyzed cross-coupling reactions. acs.org These reactions are cornerstones of modern synthetic chemistry and enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. By employing different coupling partners, a single scaffold can be transformed into a large library of diverse products.

Examples of such powerful transformations include:

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing new aryl or alkyl groups.

Heck Coupling: Reaction with alkenes to form substituted alkenes. acs.org

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds, creating more complex amine structures. acs.org

Carbonylative Couplings: Introduction of a carbonyl group (e.g., to form amides, esters, or ketones).

The ability to perform orthogonal functionalization at both the piperazine nitrogen and the aryl iodide position makes this compound a powerful platform for generating molecular diversity from a common intermediate, accelerating the discovery of new chemical entities with desired properties. nih.govnih.gov

| Reaction Type | Coupling Partner | Bond Formed | Potential Product Class |

| Suzuki Coupling | Boronic Acid/Ester | C-C | Biaryl or alkyl-aryl piperazine derivatives |

| Heck Coupling acs.org | Alkene | C-C | Alkenyl-substituted benzoyl piperazine derivatives |

| Sonogashira Coupling | Terminal Alkyne | C-C | Alkynyl-substituted benzoyl piperazine derivatives |

| Buchwald-Hartwig Amination acs.org | Amine | C-N | Diaminophenyl-based piperazine derivatives |

| Cyanation | Cyanide source | C-CN | Cyano-substituted benzoyl piperazine derivatives |

Table 3: Common cross-coupling reactions applicable to the aryl iodide of this compound for the synthesis of diverse compound libraries.

Radiochemistry and Isotopic Labeling Strategies for Research Probes

Methodologies for Radioiodination of Piperazine (B1678402) Scaffolds (e.g., [123I], [125I])

Radioiodination is a common strategy for labeling molecules intended for SPECT imaging ([123I]) or for in vitro assays and autoradiography ([125I]). nih.gov The choice of iodine isotope depends on the application, with 123I offering ideal gamma energy (159 keV) and a half-life (13.22 hours) suitable for clinical imaging, while 125I's longer half-life is advantageous for laboratory research. nih.gov For piperazine-containing molecules, labeling is typically achieved by introducing the radioiodine onto an aromatic ring, such as the benzoyl group.

One of the most efficient and widely used methods for regioselective radioiodination of aromatic rings is the iododestannylation reaction. nih.govnih.gov This electrophilic aromatic substitution involves reacting an organotin precursor, typically a trialkylarylstannane, with a source of radioiodine in the presence of an oxidizing agent. nih.govnih.gov The carbon-tin bond is readily cleaved and replaced by a carbon-iodine bond, yielding the desired radioiodinated product with high radiochemical yield and purity. nih.govnih.gov This method's key advantage is its high regioselectivity; the radioiodine is incorporated specifically at the position formerly occupied by the stannyl (B1234572) group, which is critical for maintaining the compound's biological activity.

Radioiodination can proceed through two primary mechanistic pathways: electrophilic and nucleophilic substitution.

Electrophilic Radioiodination : This is the more common approach for labeling aromatic rings. nih.govmdpi.com It begins with the oxidation of radioiodide (Na*I) to an electrophilic iodine species (e.g., I+). nih.gov This reactive species then attacks an electron-rich aromatic ring. Iododestannylation is a prime example of this pathway. nih.gov Other methods involve direct electrophilic substitution on activated aromatic rings, facilitated by oxidizing agents like Chloramine-T or Iodogen. mdpi.com

Nucleophilic Radioiodination : This pathway involves the radioiodide anion ([I]−) acting as a nucleophile. While less common for aromatic systems unless they are highly activated with electron-withdrawing groups, nucleophilic substitution is prevalent in other contexts. Copper-catalyzed reactions have been developed to facilitate the nucleophilic radioiodination of aryl halides under milder conditions, expanding the scope of this method. nih.gov

The choice between electrophilic and nucleophilic pathways is dictated by the substrate's chemical nature and the desired labeling position. For labeling the benzoyl moiety of 1-(2-Iodobenzoyl)piperazine, electrophilic methods using a stannylated precursor are generally preferred for their efficiency and control. nih.gov

Strategies for Carbon Isotopic Labeling (e.g., [11C])

Carbon-11 is a positron-emitting radionuclide with a short half-life of 20.4 minutes, making it ideal for PET imaging. nih.gov Labeling with [11C] allows for the synthesis of radiotracers that are chemically identical to their non-radioactive counterparts, preserving their biological and pharmacological properties. mdpi.com

A prevalent and robust method for incorporating Carbon-11 is through methylation using [11C]methyl iodide ([11C]CH3I) or the more reactive [11C]methyl triflate ([11C]CH3OTf). nih.govopenmedscience.com O-alkylation specifically involves the methylation of a hydroxyl (-OH) or phenolate (B1203915) group on a precursor molecule. researchgate.net To apply this to a benzoylpiperazine derivative, a precursor with a hydroxyl group, for instance, a 1-(2-hydroxybenzoyl)piperazine, would be required. The reaction involves deprotonating the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic [11C]methyl iodide to form a [11C]methoxy group. researchgate.net This reaction is typically rapid and high-yielding, which is essential when working with the short-lived [11C] isotope. nih.gov

Precursors for Radiochemical Synthesis (e.g., Trimethyl Stannane Derivatives)

The success of any radiolabeling procedure hinges on the availability of a suitable precursor. The precursor is the non-radioactive starting material designed to react with the radioisotope in the final synthesis step.

For radioiodination via iododestannylation, the essential precursor is a trialkylstannyl derivative, such as 1-(2-(trimethylstannyl)benzoyl)piperazine. nih.govnih.gov For [11C]methylation at an oxygen, a desmethyl precursor containing a hydroxyl group is necessary, for example, 1-(2-hydroxybenzoyl)piperazine.

| Radiolabeling Method | Isotope | Required Precursor | Resulting Radiotracer |

|---|---|---|---|

| Iododestannylation | [123I] or [125I] | 1-(2-(trimethylstannyl)benzoyl)piperazine | 1-(2-[123/125I]Iodobenzoyl)piperazine |

| O-Alkylation | [11C] | 1-(2-hydroxybenzoyl)piperazine | 1-(2-[11C]methoxybenzoyl)piperazine |

Radiochemical Purification and Quality Control Methodologies

Following radiosynthesis, the crude reaction mixture contains the desired radiolabeled product alongside unreacted radioisotope, precursor molecules, and potential side products. youtube.com It is imperative to purify the radiopharmaceutical to ensure that only the correct chemical form is administered, preventing off-target effects and ensuring image quality. youtube.comradiologykey.com

High-Performance Liquid Chromatography (HPLC) is the gold standard for purifying radiopharmaceuticals. semanticscholar.orgresearchgate.net A semi-preparative reverse-phase HPLC column (e.g., C18) is typically used to separate the more lipophilic radiolabeled product from more polar impurities like free radioiodide. nih.gov The fractions corresponding to the product peak, identified by a downstream radiation detector, are collected. nih.gov

After purification, rigorous quality control (QC) tests are performed before the radiopharmaceutical can be released. mazums.ac.ir These tests are essential to guarantee the product's identity, purity, and safety. radiologykey.com

Key Quality Control Tests:

Radiochemical Purity (RCP): This is the most critical QC test, determining the percentage of the total radioactivity that is in the desired chemical form. radiologykey.com It is typically assessed using analytical HPLC or thin-layer chromatography (TLC), comparing the retention time (or Rf value) of the product to a non-radioactive standard. researchgate.netsemanticscholar.org An RCP of >95% is generally required.

Chemical Purity: This test identifies and quantifies non-radioactive chemical impurities, including the precursor and by-products from the synthesis. radiologykey.com This is often measured by the UV detector trace from the analytical HPLC run.

Radionuclidic Purity: This ensures that the radioactivity comes solely from the intended radionuclide and not from isotopic contaminants (e.g., 124I in a 123I preparation). pharmacylibrary.com This is usually determined by the manufacturer or via gamma spectroscopy, assessing the energy of the emitted photons. radiologykey.compharmacylibrary.com

Specific Activity: This is a measure of the radioactivity per unit mass of the compound (e.g., in GBq/µmol). High specific activity is crucial for receptor imaging to avoid saturating the target sites with non-radioactive compound.

| QC Parameter | Methodology | Purpose |

|---|---|---|

| Radiochemical Purity | Analytical HPLC, TLC | Ensures radioactivity is bound to the correct molecule. radiologykey.comresearchgate.net |

| Chemical Purity | Analytical HPLC (UV detector) | Quantifies non-radioactive impurities. radiologykey.com |

| Radionuclidic Purity | Gamma Spectroscopy | Confirms the identity of the radioisotope. pharmacylibrary.com |

| Specific Activity | Calculation based on total radioactivity and quantified mass | Determines the ratio of radioactive to non-radioactive compound. |

| Sterility | Incubation in culture media | Ensures absence of microbial contamination. radiologykey.com |

| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) Test | Detects pyrogenic substances. semanticscholar.org |

High-Performance Liquid Chromatography (HPLC) for Radiochemical Purity

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for determining the radiochemical purity of a radiopharmaceutical. nih.govradiologykey.com Radiochemical purity is defined as the proportion of the total radioactivity present in the desired chemical form. nih.govradiologykey.com HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). In the context of radiochemistry, this allows for the separation of the desired radiolabeled compound from unlabeled precursors, radiolabeled impurities, and products of radiolysis. nih.gov

For piperazine derivatives and other radiopharmaceuticals, reversed-phase HPLC is a commonly employed method. nih.govnih.gov This technique utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The separation is driven by the hydrophobic interactions between the analytes and the stationary phase.

A typical HPLC system for radiochemical analysis consists of a pump to deliver the mobile phase, an injector for sample introduction, a column where separation occurs, a UV detector, and a radioactivity detector connected in series. The UV detector identifies the non-radioactive chemical components, while the radioactivity detector measures the radioactive species. By comparing the retention times of the peaks from both detectors with a known standard, the identity and purity of the radiolabeled compound can be confirmed. unm.edu

The radiochemical purity is calculated as the percentage of the total radioactivity that corresponds to the peak of the desired radiolabeled compound. nih.gov For clinical applications, a radiochemical purity of greater than 95% is often required. nih.gov

Example HPLC Conditions for Related Piperazine Compounds:

| Parameter | Condition | Reference Compound |

|---|---|---|

| Column | Reversed-phase C18 (e.g., LiChrospher® 100 RP-18) | [177Lu]Lu-PSMA-I&T nih.gov |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA) | [177Lu]Lu-PSMA-I&T nih.gov |

| Flow Rate | 1 mL/min | [177Lu]Lu-PSMA-I&T nih.gov |

| Detection | UV (e.g., 239 nm) and radioactivity detector | 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine nih.gov |

It is important to note that HPLC analysis can distinguish between the desired radiopharmaceutical and impurities that may not be separable by other techniques like Thin-Layer Chromatography, such as products of radiolysis. nih.gov

Thin-Layer Chromatography (TLC) for Radiotracer Analysis

Thin-Layer Chromatography (TLC) is another widely used chromatographic technique in radiochemistry for assessing radiochemical purity. nih.gov It is often preferred for its simplicity and rapid analysis time, especially when there are few radioactive species to separate. nih.gov Radio-TLC is particularly useful for monitoring the progress of a radiolabeling reaction and for quality control of the final product. nih.gov

In radio-TLC, a small amount of the sample is spotted onto a stationary phase, which is a thin layer of adsorbent material (e.g., silica (B1680970) gel) coated on a plate. The plate is then placed in a developing chamber with a mobile phase (solvent). The mobile phase moves up the plate by capillary action, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases.

The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is used to identify the different radioactive species. After development, the distribution of radioactivity on the TLC plate is measured using a radio-TLC scanner or by autoradiography. nih.gov

For instance, in the metabolic studies of a radioiodinated benzylpiperazine derivative, [123I]MEL037, TLC analysis was used to differentiate the unmetabolized parent compound from its more polar radioactive metabolites in plasma, brain, and tumor samples. nih.gov

Example TLC Conditions for Related Piperazine Compounds:

The following table provides examples of TLC systems that have been used for the analysis of piperazine derivatives.

| Parameter | Condition | Reference Compound |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 | 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine nih.gov |

| Mobile Phase | Butanol:Acetic Acid:Water | 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine nih.gov |

| Stationary Phase | Normal Phase (NP) | Radioiodinated 1,2,4,5-tetrazine (B1199680) precursor nih.gov |

| Mobile Phase | Hexane:Ethyl Acetate (4:1) | Radioiodinated 1,2,4,5-tetrazine precursor nih.gov |

By selecting an appropriate mobile phase, it is possible to achieve good separation between the radiolabeled product and potential impurities such as free radioiodide.

Structure Activity Relationship Sar Studies in the Context of Molecular Recognition

Impact of Structural Modifications on Molecular Conformation and Dynamics

The three-dimensional shape and internal flexibility of a ligand are critical determinants of its ability to bind to a biological target. For 1-(2-Iodobenzoyl)piperazine, molecular conformation is largely dictated by the interplay between the piperazine (B1678402) ring, the amide bond, and the ortho-substituted benzoyl group [1, 2].

The central amide bond (CO-N) exhibits restricted rotation, leading to distinct low-energy conformers. The steric hindrance imposed by the bulky iodine atom at the ortho position of the benzoyl ring significantly influences the torsional angle between the phenyl ring and the amide plane. This steric clash often forces the molecule to adopt a non-planar, twisted conformation where the piperazine ring is positioned out of the plane of the benzoyl group . This preferred conformation minimizes steric repulsion and is a key feature that pre-organizes the molecule for binding. In contrast, non-halogenated or meta/para-substituted analogs exhibit greater conformational freedom around this bond .

The piperazine ring itself typically adopts a stable chair conformation. The substituent on the second nitrogen atom (N4) can occupy either an equatorial or an axial position, with the equatorial position generally being energetically favored to reduce 1,3-diaxial interactions. Molecular dynamics (MD) simulations have shown that while the chair form is predominant, ring-flipping events can occur, allowing the molecule to dynamically adapt its shape within a binding pocket . These simulations reveal that the energy barrier for this conformational change is influenced by both the nature of the N4 substituent and the solvent environment.

| Analog | Key Structural Feature | Primary Conformational Effect | Reference |

|---|---|---|---|

| This compound | Bulky ortho-Iodo group | Induces a significant twist between the phenyl ring and amide plane; restricts rotation. | [1, 3] |

| 1-Benzoylpiperazine | No ortho-substituent | Greater rotational freedom around the amide bond; allows for more planar conformations. | |

| 1-(4-Iodobenzoyl)piperazine | Para-Iodo group | Minimal steric impact on amide torsion; conformation is similar to the unsubstituted analog. |

Elucidation of Specific Binding Motifs via Intermolecular Interactions

The ability of this compound to engage in specific non-covalent interactions is fundamental to its molecular recognition capabilities. Its structure presents several key functional groups that can act as anchors within a protein binding site [1, 2].

Hydrogen Bonding: The molecule possesses both a hydrogen bond donor and an acceptor. The secondary amine proton (-NH) on the piperazine ring is a potent hydrogen bond donor. The carbonyl oxygen (C=O) of the amide group is a strong hydrogen bond acceptor. This donor-acceptor pair can form a bidentate hydrogen bond network with complementary residues (e.g., aspartate, serine, or backbone amides) in a receptor, providing significant binding affinity and specificity .